molecular formula C10H11ClN2O B13300055 4-(Aminomethyl)-5-chloro-1,2,3,4-tetrahydroquinolin-2-one

4-(Aminomethyl)-5-chloro-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13300055
M. Wt: 210.66 g/mol
InChI Key: ASPKVQBNRUOKAI-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-chloro-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an aminomethyl group and a chloro substituent on the quinoline ring imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-chloro-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions One common method starts with the cyclization of an appropriate precursor, such as a substituted aniline, followed by functional group modifications

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-chloro-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

4-(Aminomethyl)-5-chloro-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-5-chloro-1,2,3,4-tetrahydroquinolin-2-one exerts its effects depends on its interaction with molecular targets. For instance, if the compound is used as a drug, it may bind to specific enzymes or receptors, modulating their activity. The aminomethyl group can participate in hydrogen bonding or electrostatic interactions, while the chloro substituent may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: This compound shares the aminomethyl group but has a different core structure.

    4-Aminocoumarin: Similar in having an amino group, but with a coumarin core.

    4-(Aminomethyl)-7-benzyloxy-2H-chromen-2-one: This compound has a similar aminomethyl group but a different heterocyclic core.

Uniqueness

4-(Aminomethyl)-5-chloro-1,2,3,4-tetrahydroquinolin-2-one is unique due to the combination of its quinoline core, aminomethyl group, and chloro substituent. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

4-(aminomethyl)-5-chloro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H11ClN2O/c11-7-2-1-3-8-10(7)6(5-12)4-9(14)13-8/h1-3,6H,4-5,12H2,(H,13,14)

InChI Key

ASPKVQBNRUOKAI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC=C2Cl)NC1=O)CN

Origin of Product

United States

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